molecular formula C7H7N3O B7904579 3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one

3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one

Cat. No.: B7904579
M. Wt: 149.15 g/mol
InChI Key: ITAXKXSOVXIGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-1H-pyrido[3,4-b]pyrazin-2-one is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities. These compounds are widely used in pharmaceuticals, organic materials, and natural products due to their bioactive properties .

Preparation Methods

The synthesis of 3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one involves several methods:

Industrial production methods often involve the use of transition-metal-free strategies, which are more environmentally friendly and cost-effective. For example, the preparation of pyrrolo[1,2-a]pyrazines with various enones can be achieved in three steps: cross-coupling of pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine, and intramolecular cyclization .

Chemical Reactions Analysis

3,4-Dihydro-1H-pyrido[3,4-b]pyrazin-2-one undergoes several types of chemical reactions:

    Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of a more oxidized product.

    Reduction: This reaction involves the gain of electrons, leading to a more reduced product.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with the growth and proliferation of cancer cells .

Comparison with Similar Compounds

3,4-Dihydro-1H-pyrido[3,4-b]pyrazin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and drug discovery.

Properties

IUPAC Name

3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-7-4-9-6-3-8-2-1-5(6)10-7/h1-3,9H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAXKXSOVXIGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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